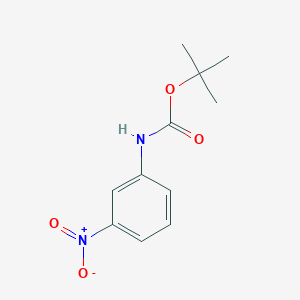

Tert-butyl 3-nitrophenylcarbamate

概要

説明

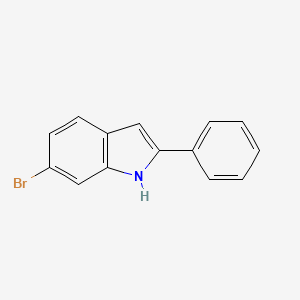

Tert-butyl 3-nitrophenylcarbamate, also known as NTBC, is a chemical compound that has been the subject of much research due to its unique physical and chemical properties. It is a protected amine and its molecular weight is 238.24 g/mol.

Synthesis Analysis

While there isn’t specific information available on the synthesis of Tert-butyl 3-nitrophenylcarbamate, related compounds have been synthesized using various methods. For instance, tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane were used to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane .

科学的研究の応用

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

- Application : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

- Method : The study used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .

-

Evaluation of Tertiary Butyl Alcohol (TBA) Impact on Groundwater

- Application : This study evaluates the impact of tertiary butyl alcohol (TBA) on groundwater, particularly in California .

- Method : The study reviews toxicity, sources, and environmental transformation of tertiary butyl alcohol .

- Results : The study urges California regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

-

Synthesis, Thermodynamic Analysis and Application of Novel (3-(tert…

- Application : This research focuses on the synthesis of a new silane coupling agent that can be used as a coupling agent and initiator .

- Method : (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

- Results : The results indicated that the new reagent had the characteristics of a coupling agent and initiator .

-

The tert-butyl group in chemistry and biology

- Application : This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .

- Method : The study discusses the use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- Results : The study describes the possible application of the tert-butyl group in biocatalytic processes .

-

A multifunctional nanozyme-based enhanced system for tert-butyl hydroquinone assay

- Application : This research focuses on the development of a multifunctional nanozyme-based enhanced system for tert-butyl hydroquinone (TBHQ) assay .

- Method : The study uses an Au-based nanozyme composite (AuNPs/Cu,I) constructed by using Cu,I-doped carbon dots (Cu,I-CDs) as the reducing agent as well as the nanozyme .

- Results : The TBHQ as the substrate could be catalyzed with AuNPs/Cu,I nanozyme to produce red substances, resulting in a significant Raman enhancement effect .

-

Use of tert-butyl alcohol for the lyophilization of pharmaceuticals

- Application : This research investigates the use of tert-butyl alcohol for the lyophilization of pharmaceuticals .

- Method : The study discusses the advantages of using tert-butyl alcohol in the lyophilization process, including increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing .

- Results : The study provides insights into the impact of tert-butyl alcohol on the lyophilization process .

-

Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)

- Application : Tert-butyl alcohol is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .

- Method : The production involves the reaction of tert-butyl alcohol with methanol and ethanol to produce MTBE and ETBE, respectively .

- Results : MTBE and ETBE are widely used as gasoline additives to increase the octane rating and reduce knocking .

-

Use of tert-butyl alcohol in the Lyophilization of Pharmaceuticals

- Application : This research investigates the use of tert-butyl alcohol for the lyophilization (freeze-drying) of pharmaceuticals .

- Method : The study discusses the advantages of using tert-butyl alcohol in the lyophilization process, including increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing .

- Results : The study provides insights into the impact of tert-butyl alcohol on the lyophilization process .

Safety And Hazards

While specific safety and hazard information for Tert-butyl 3-nitrophenylcarbamate is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

tert-butyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDQPYRGGSHYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441113 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-nitrophenylcarbamate | |

CAS RN |

18437-64-4 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)